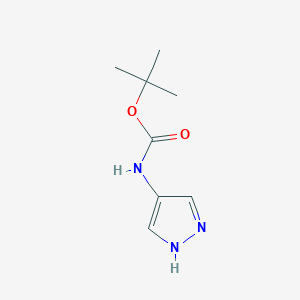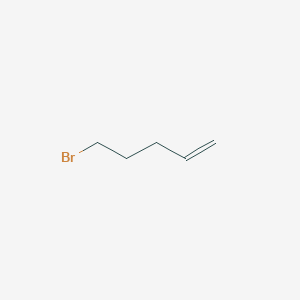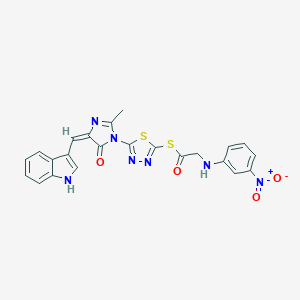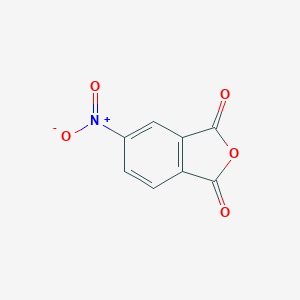
N,N-Dimethyl benzilamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl benzilamide is an organic compound with the molecular formula C16H17NO2. It is a derivative of benzilamide, where the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl benzilamide can be synthesized through the N-dimethylation of benzilamide. One common method involves the reaction of benzilamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic methods. For instance, the N-dimethylation of benzilamide can be catalyzed by carbon-supported ruthenium nanoparticles (Ru/C) in the presence of formaldehyde. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl benzilamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are often employed.
Major Products:
Oxidation: Benzamide or benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzilamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl benzilamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other amides and as a catalyst in certain reactions.
Biology: It serves as a hydrotropic agent, enhancing the solubility of poorly soluble drugs.
Medicine: It is investigated for its potential use in drug formulation and delivery.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl benzilamide involves its interaction with various molecular targets. As a hydrotropic agent, it enhances the solubility of hydrophobic compounds by disrupting the hydrogen bonding network of water. This property is particularly useful in drug formulation, where it helps in the solubilization of poorly soluble drugs .
Comparison with Similar Compounds
N,N-Dimethyl benzilamide can be compared with other similar compounds such as:
N,N-Dimethylbenzamide: Similar in structure but lacks the benzil group.
N,N-Dimethylformamide: A commonly used solvent with similar dimethylamino functionality.
N,N-Dimethylacetamide: Another solvent with similar properties but different applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct solubility-enhancing properties. Its ability to act as a hydrotropic agent sets it apart from other similar compounds .
Properties
IUPAC Name |
2-hydroxy-N,N-dimethyl-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15(18)16(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJDULVEUDZVFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

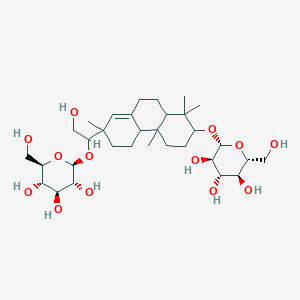

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
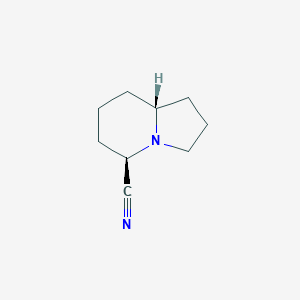
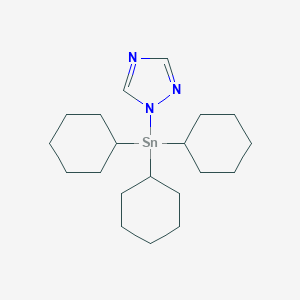
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)

